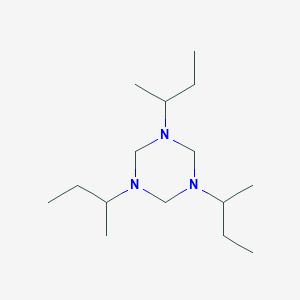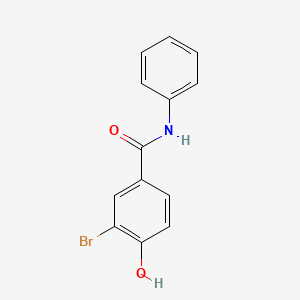![molecular formula C17H22N2O B14515334 2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol CAS No. 62950-93-0](/img/structure/B14515334.png)
2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol is a chemical compound that belongs to the class of secondary amines and alcohols It is characterized by the presence of an aniline group attached to a phenyl ring, which is further connected to an isopropyl group and an ethanolamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol typically involves the reaction of 4-anilinophenylamine with isopropylamine and ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as distillation or crystallization, are employed to isolate the compound from reaction by-products.
化学反应分析
Types of Reactions
2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols with different substituents.
Substitution: The aniline and phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or nitrated derivatives.
科学研究应用
2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and leading to a biological response. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
2-(4-Aminopentyl(ethyl)amino)ethanol: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
2-{(piperidin-4-yl)methylamino}ethan-1-ol: Another related compound with a piperidine ring, offering different biological activities.
Uniqueness
2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
62950-93-0 |
|---|---|
分子式 |
C17H22N2O |
分子量 |
270.37 g/mol |
IUPAC 名称 |
2-(4-anilino-N-propan-2-ylanilino)ethanol |
InChI |
InChI=1S/C17H22N2O/c1-14(2)19(12-13-20)17-10-8-16(9-11-17)18-15-6-4-3-5-7-15/h3-11,14,18,20H,12-13H2,1-2H3 |
InChI 键 |
BSUGSHWOOHESLG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(CCO)C1=CC=C(C=C1)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


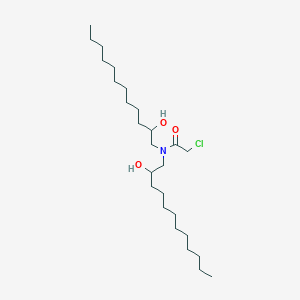
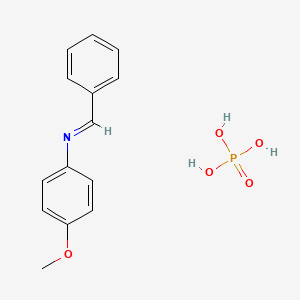
![5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene](/img/structure/B14515271.png)

![4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline](/img/structure/B14515285.png)
![3-{4-[(E)-{[4-(Nonyloxy)phenyl]methylidene}amino]phenyl}prop-2-enoic acid](/img/structure/B14515288.png)
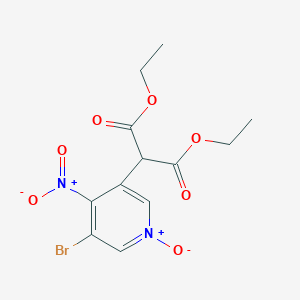
![Benzoic acid;2-[(4-chlorophenyl)methyl]phenol](/img/structure/B14515312.png)
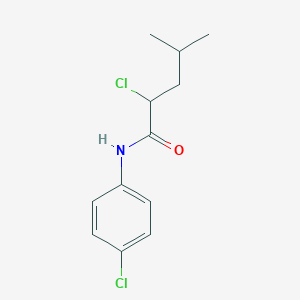
![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylurea](/img/structure/B14515322.png)
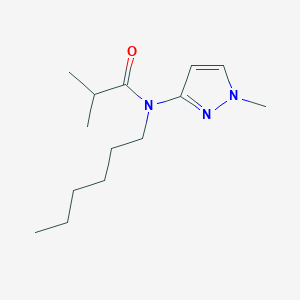
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine](/img/structure/B14515342.png)
